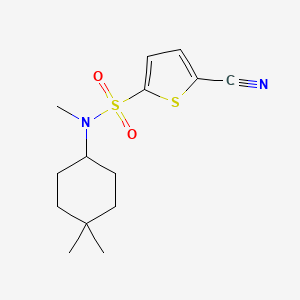
5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide (abbreviated as DMCTS) is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. DMCTS belongs to the class of sulfonamide compounds that are known for their diverse biological activities.
Scientific Research Applications
5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide has also been studied for its potential use as a fluorescent probe for detecting zinc ions in biological samples. Additionally, 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide has been shown to exhibit potent inhibitory activity against acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide is not fully understood, but it is believed to involve binding to the active site of the target enzyme or receptor. In the case of CA IX inhibition, 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide is thought to bind to the zinc ion at the active site of the enzyme, thereby inhibiting its activity. Similarly, in the case of acetylcholinesterase inhibition, 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide is believed to bind to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects
5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide has also been shown to inhibit the formation of amyloid-beta peptides, which are the hallmark of Alzheimer's disease. In vivo studies have shown that 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide can reduce tumor growth in xenograft models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide is its potent inhibitory activity against CA IX and acetylcholinesterase, which makes it a promising lead compound for the development of new drugs for cancer and Alzheimer's disease. Another advantage of 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide is its fluorescent properties, which make it a useful tool for detecting zinc ions in biological samples. However, one of the limitations of 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide. One direction is to further investigate its potential as a lead compound for the development of new drugs for cancer and Alzheimer's disease. Another direction is to study its potential as a fluorescent probe for detecting other metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide and its effects on various biological pathways.
Synthesis Methods
5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide can be synthesized by reacting 4,4-dimethylcyclohexylamine with 2-bromo-5-cyanothiophene-3-sulfonamide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the bromine atom with the amine group, followed by cyclization to form the thiophene ring. The resulting compound is then subjected to methylation using methyl iodide to obtain the final product, 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide.
properties
IUPAC Name |
5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S2/c1-14(2)8-6-11(7-9-14)16(3)20(17,18)13-5-4-12(10-15)19-13/h4-5,11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJSCQYYOXBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N(C)S(=O)(=O)C2=CC=C(S2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)
![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)
![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)
![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)

![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)
![2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
![4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
![(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6633442.png)